Docusate sodium

Catalog No.
S526481
CAS No.
577-11-7
M.F
C20H37NaO7S
M. Wt
444.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docusate sodium

CAS Number

577-11-7

Product Name

Docusate sodium

IUPAC Name

sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

Molecular Formula

C20H37NaO7S

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1

InChI Key

APSBXTVYXVQYAB-UHFFFAOYSA-M

SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Na+]

Solubility

SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C); SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS; VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS
FREELY SOL IN GLYCERIN
Water Solubility = 71000 mg/L @ 25 °C

Synonyms

Aerosol OT, Colace, DEH Na SS, DEH-Na-SS, diethylhexyl sodium sulfosuccinate, Dioctyl Sulfosuccinate, Dioctyl Sulfosuccinate, Sodium, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid, Dioctyl Sulfosuccinic Acid, Ammonium Salt, Dioctyl Sulfosuccinic Acid, Barium Salt, Dioctyl Sulfosuccinic Acid, Calcium Salt, Dioctyl Sulfosuccinic Acid, Magnesium Salt, Dioctyl Sulfosuccinic Acid, Potassium Salt, Dioctyl Sulfosuccinic Acid, Sodium Salt, Dioctylsulfosuccinate, Dioctylsulphosuccinate, Sodium, Docusate, Docusate Calcium, Docusate Potassium, Docusate Sodium, DOSS, Sodium Bis(2-ethylhexyl)sulfosuccinate, Sodium Dioctyl Sulfosuccinate, Sodium Dioctylsulphosuccinate, Sodium Sulfosuccinate, Diethylhexyl, Sulfosuccinate, Diethylhexyl Sodium, Sulfosuccinate, Dioctyl, Sulfosuccinates, Dioctyl, Sulfosuccinic Acid bis(2-Ethylhexyl) Ester

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]

Docusate sodium is the sodium salt of the anion bis(2-ethylhexyl) sulfosuccinate, also known as dioctyl sulfosuccinate. It is primarily used as a laxative and stool softener, functioning by decreasing the surface tension of stool, which allows water and fats to mix with it, making it easier to pass. The compound is recognized for its effectiveness in treating constipation, although some studies suggest it may not be significantly more effective than a placebo . Docusate sodium appears as a white, wax-like solid and has a melting point between 165 °C and 170 °C .

Docusate sodium acts as a stool softener by reducing surface tension at the water-fat interface within the stool. This allows for better incorporation of water into the stool, resulting in a softer and bulkier mass that is easier to pass []. It does not stimulate intestinal contractions like stimulant laxatives.

Mechanism of Action:

Docusate sodium, also known as dioctyl sulfosuccinate sodium, is a medication commonly used as a stool softener. While the exact mechanism of action remains under investigation, it is believed to work by reducing the surface tension between the water and fat components of stool. This allows water to better penetrate the stool, making it softer and easier to pass [].

Efficacy for Constipation:

Despite its widespread use, the effectiveness of docusate sodium for treating constipation remains controversial. Several studies have shown conflicting results, with some finding no significant difference between docusate and placebo in alleviating constipation symptoms []. Additionally, a recent review concluded that docusate may even worsen constipation in some individuals.

Alternative Therapies:

Given the inconclusive evidence supporting docusate's efficacy, researchers are exploring alternative approaches for managing constipation. Some studies suggest that fiber supplements like psyllium may be more effective than docusate in softening stool and improving bowel movements.

Economic Considerations:

The economic implications of docusate use are also being scrutinized. Studies have shown that a significant amount of resources are allocated to docusate prescriptions, despite the questionable benefits. This raises concerns about the cost-effectiveness of this medication compared to potential alternatives [].

Docusate sodium undergoes hydrolysis to yield 2-ethylhexanol and sulfosuccinic acid. The reaction can be represented as follows:

Docusate Sodium2 Ethylhexanol+Sulfosuccinic Acid\text{Docusate Sodium}\rightarrow \text{2 Ethylhexanol}+\text{Sulfosuccinic Acid}

This hydrolysis is facilitated under basic conditions, while the compound remains stable in acidic environments. Docusate sodium does not exhibit hazardous reactions under normal conditions, but it can interact with oxidizing agents .

The synthesis of docusate sodium can be achieved through the reaction of dioctyl maleate with sodium bisulfite. The bisulfite anion adds to the double bond present in dioctyl maleate, leading to the formation of docusate sodium:

Dioctyl Maleate+Sodium BisulfiteDocusate Sodium\text{Dioctyl Maleate}+\text{Sodium Bisulfite}\rightarrow \text{Docusate Sodium}

This method highlights a straightforward approach to producing this compound through esterification processes involving appropriate reactants .

Docusate sodium is widely utilized in various applications:

  • Medical Use: Primarily prescribed as a laxative for constipation relief.
  • Food Industry: Serves as an emulsifier and dispersant.
  • Cosmetics: Used in formulations for its surfactant properties.
  • Pharmaceuticals: Acts as a wetting agent in drug formulations .

Docusate sodium has been shown to interact with other medications by potentially increasing their absorption. For instance, it may enhance the resorption of dantron (1,8-dihydroxyanthraquinone), indicating a possible synergistic effect when used in combination therapies . Additionally, its surfactant properties allow it to modify the bioavailability of certain drugs by altering their solubility in gastrointestinal fluids.

Several compounds share structural or functional similarities with docusate sodium. Here are some notable examples:

Compound NameChemical FormulaPrimary UseUnique Feature
Dioctyl sulfosuccinateC20H38O7SLaxativePrimary active component of docusate sodium
Polysorbate 80C58H114O26EmulsifierUsed extensively in food and pharmaceuticals
Sorbitan monostearateC18H36O6EmulsifierDerived from sorbitol; commonly used in cosmetics
Sodium lauryl sulfateC12H25NaO4SSurfactantStronger detergent properties; used in personal care products

Docusate sodium's uniqueness lies in its specific application as a stool softener and laxative, alongside its relatively low systemic absorption compared to other surfactants that may have broader applications but different pharmacological effects .

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Dioctyl sodium sulfosuccinate is an odorless colorless to white waxy solid. Sinks and mixes slowly with water. (USCG, 1999)
Water or Solvent Wet Solid, Liquid; Liquid; Liquid, Other Solid
Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline]

Color/Form

WHITE, WAX-LIKE SOLID

Hydrogen Bond Acceptor Count

7

Exact Mass

444.21576897 g/mol

Monoisotopic Mass

444.21576897 g/mol

Heavy Atom Count

29

Density

1.1 at 68 °F (solid or liquid) (USCG, 1999) - Denser than water; will sink

Odor

CHARACTERISTIC ODOR

Decomposition

WHEN HEATED TO DECOMP, EMITS TOXIC FUMES.

Melting Point

311 °F (USCG, 1999)

UNII

F05Q2T2JA0

Related CAS

10041-19-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6176 companies from 30 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 20 of 6176 companies. For more detailed information, please visit ECHA C&L website;
Of the 29 notification(s) provided by 6156 of 6176 companies with hazard statement code(s):;
H302 (23.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (70.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (30.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Cathartics; Excipients; Surface-Active Agents
Oral bulk-forming, lubricant, and stool softener laxatives are indicated prophylactically in patients who should not strain during defecation, such as those with an episiotomy wound, painful thrombosed hemorrhoids, fissures or perianal abbesses, body wall and diaphragmatic hernias, anorectal stenosis, or postmyocardial infarction. /Laxatives; Included in US product labeling/
Oral laxatives are indicated for the short-term relief of constipation. Oral bulk-forming laxatives, stimulant laxatives, and carbon dioxide-releasing suppositories are indicated to facilitate defecation in geriatric patients with diminished colonic motor response. Oral bulk-forming laxatives and stool softener laxatives are preferred to treat constipation that may occur during pregnancy and postpartum to help re-establish normal bowel function or to avoid straining if hemorrhoids are present. In severe cases of constipation, such as with fecal impaction, mineral oil and stool softener laxatives administered orally or rectally are indicated to soften the impacted feces. To help complete the evacuation of the impacted colon, a rectal stimulant or saline laxative may follow. /Laxatives; Included in US product labeling/

Pharmacology

Docusate Sodium is the sodium salt of docusate, a dioctyl salt and an emollient laxative with stool-softening activity. Docusate decreases surface tension and emulsification of fecal matter and allows water to penetrate and mix with stool. As a result, it softens the stool.

MeSH Pharmacological Classification

Surface-Active Agents

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AA - Softeners, emollients
A06AA02 - Docusate sodium

Mechanism of Action

In vitro studies suggest that these salts of dioctylsulfosuccinic acid lower the surface tension of the stool to permit water and lipids to enter more readily and thus soften the feces. ... More recent evidence indicates that they may stimulate the secretion of water and electrolytes on contact with the mucosa.
Reduce surface film tension of interfacing liquid contents of the bowel, promoting permeation of additional liquid into the stool to form a softer mass. /Laxatives/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

577-11-7

Absorption Distribution and Excretion

...DRUG IS ABSORBED FROM GI TRACT & IS EXCRETED IN SIGNIFICANT CONCN IN BILE.
SINCE THE DRUG IS ABSORBED FROM GI TRACT & IS EXCRETED IN SIGNIFICANT CONCN IN BILE...

Wikipedia

Docusate

Drug Warnings

Laxatives should not be given to young children (up to 6 years of age) unless prescribed by a physician. Since children are not usually able to describe their symptoms precisely, proper diagnosis should precede the use of a laxative. This will avoid the complication of an existing condition(e.g., appendicitis) or the appearance of more severe side effects. /Laxatives/
Side/Adverse Effects: Those indicating need for medical attention: Incidence rare: Allergies, undetermined (skin rash). /Laxatives/
Side/Adverse Effects: Those indicating need for medical attention only if they continue or are bothersome: Incidence less frequent: Stomach and/or intestinal cramping; throat irritation - with liquid forms. /Laxatives/
Because concurrent use of the docusate salts may increase the absorption of mineral oil, their concomitant administration is not recommended. /Docusate salts/
For more Drug Warnings (Complete) data for BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE (7 total), please visit the HSDB record page.

Use Classification

Fragrance Ingredients
Food Additives -> EMULSIFIER; HUMECTANT; -> JECFA Functional Classes
Plastics -> Polymer Type -> N.a.
Plastics -> Pigments agents
Cosmetics -> Surfactant; Emulsifying

Methods of Manufacturing

PREPD BY REACTION OF APPROPRIATE ALCOHOL WITH MALEIC ANHYDRIDE FOLLOWED BY ADDITION OF SODIUM BISULFITE: JAEGER, US PATENTS 2.028,091; 2,176,423 (1936, 1939, BOTH TO AMERICAN CYANAMID).

General Manufacturing Information

Paper Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Plastics Material and Resin Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Mining (except Oil and Gas) and support activities
Wood Product Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
All other Petroleum and Coal Products Manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Printing and Related Support Activities
Butanedioic acid, 2-sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt (1:1): ACTIVE
TO MAKE AQ GEL-LIKE SUSPENSION, SOAK SOLID IN SOME WATER OVERNIGHT BEFORE MAKING FINAL DILUTION.
USE IN FOOD PRODUCTS RESTRICTED.

Analytic Laboratory Methods

COMPLEX FROM COMBINING NA DIOCTYLSULFOSUCCINATE & HEAVY METAL, EG CU, IS ADSORBED ON ION EXCHANGER, ELUTED & DETERMINED BY SPECTROPHOTOMETRY @ 324.8 NM.

Storage Conditions

Capsules of the docusate salts should be stored in tight containers at 15-30 degrees C; docusate sodium solution should be stored in tight containers, and docusate sodium syrup should be stored in tight, light-resistant containers.

Interactions

IN RABBITS 0.01% CONCN HAS BEEN SHOWN TO ACCELERATE DRAMATICALLY PERITONEAL DIALYSIS OF UREA.
DRAMATIC INCR IN DISSOLUTION RATE WAS OBSERVED AT ALL SURFACTANT CONCN.
Stool softeners (ie, docusate salts) ... may enhance the absorption of many orally administered drugs. Docusate sodium increases the extent of mineral oil absorption and the rate of phenolphthalein absorption.

Stability Shelf Life

STABLE IN ACID & NEUTRAL SOLN; HYDROLYZES IN ALKALINE SOLN

Dates

Modify: 2023-08-15

Explore Compound Types